molecular formula C20H13Cl2FN2O3S B2633999 4-(2-chloro-6-fluorobenzyl)-2-(4-chlorophenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide CAS No. 866864-56-4

4-(2-chloro-6-fluorobenzyl)-2-(4-chlorophenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2633999
CAS No.: 866864-56-4
M. Wt: 451.29
InChI Key: BWACEMULFPRXIC-UHFFFAOYSA-N
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Description

4-(2-chloro-6-fluorobenzyl)-2-(4-chlorophenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C20H13Cl2FN2O3S and its molecular weight is 451.29. The purity is usually 95%.
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Biological Activity

The compound 4-(2-chloro-6-fluorobenzyl)-2-(4-chlorophenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide (CAS No. 866864-56-4) is a member of the benzothiadiazine class of compounds, known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

PropertyValue
Molecular FormulaC20H13Cl2FN2O3S
Molecular Weight451.29 g/mol
CAS Number866864-56-4

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may exert its effects through modulation of neurotransmitter systems and inhibition of specific enzymes involved in metabolic pathways.

Neuropharmacological Effects

Studies have shown that benzothiadiazines can influence neurotransmitter levels in the brain. Specifically, this compound may enhance the levels of serotonin and dopamine while inhibiting gamma-aminobutyric acid (GABA), which could contribute to its neuroprotective and anti-seizure effects observed in animal models .

Pharmacological Activities

  • Antiepileptic Activity :
    • In models of epilepsy induced by pentylenetetrazole (PTZ), the compound demonstrated significant anticonvulsant properties. It was observed to improve seizure thresholds and reduce seizure frequency through neurochemical modulation .
  • Antimicrobial Activity :
    • Preliminary studies suggest that similar compounds in the benzothiadiazine class exhibit antimicrobial properties. The presence of chlorine and fluorine substituents is believed to enhance the antibacterial activity against various pathogens .
  • Antioxidant Properties :
    • The compound has shown potential in scavenging reactive oxygen species (ROS), contributing to its protective effects against oxidative stress in neuronal tissues .

Study on Antiepileptic Effects

A significant study involving zebrafish models demonstrated that the administration of the compound resulted in:

  • Increased survival rates during PTZ-induced seizures.
  • Alterations in neurotransmitter levels , specifically an increase in serotonin and a decrease in cortisol, indicating a neuroprotective mechanism .

Antimicrobial Testing

In vitro tests have revealed that related compounds exhibit:

  • Minimum Inhibitory Concentration (MIC) values as low as 5 μM against E. coli, suggesting strong antibacterial potential.
  • Structure-activity relationship (SAR) analyses indicated that the presence of halogen atoms significantly enhances antibacterial efficacy .

Properties

IUPAC Name

4-[(2-chloro-6-fluorophenyl)methyl]-2-(4-chlorophenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2FN2O3S/c21-13-8-10-14(11-9-13)25-20(26)24(12-15-16(22)4-3-5-17(15)23)18-6-1-2-7-19(18)29(25,27)28/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWACEMULFPRXIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)N(S2(=O)=O)C3=CC=C(C=C3)Cl)CC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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